molecular formula C20H26N2OS B2429379 3,3-DIMETHYL-1-(3-PHENYLADAMANTANE-1-CARBONYL)THIOUREA CAS No. 825659-20-9

3,3-DIMETHYL-1-(3-PHENYLADAMANTANE-1-CARBONYL)THIOUREA

Cat. No.: B2429379
CAS No.: 825659-20-9
M. Wt: 342.5
InChI Key: BQXRIYPJNLEVHO-UHFFFAOYSA-N
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Description

3,3-DIMETHYL-1-(3-PHENYLADAMANTANE-1-CARBONYL)THIOUREA is an organosulfur compound known for its unique structural properties and potential applications in various fields. This compound features a phenyladamantane core, which is a rigid, bulky structure, combined with a dimethylcarbamothioyl group, adding to its chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-DIMETHYL-1-(3-PHENYLADAMANTANE-1-CARBONYL)THIOUREA typically involves the reaction of 3-phenyladamantane-1-carboxylic acid with dimethylcarbamothioyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

3,3-DIMETHYL-1-(3-PHENYLADAMANTANE-1-CARBONYL)THIOUREA undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,3-DIMETHYL-1-(3-PHENYLADAMANTANE-1-CARBONYL)THIOUREA has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-DIMETHYL-1-(3-PHENYLADAMANTANE-1-CARBONYL)THIOUREA involves its interaction with thiol groups in proteins and enzymes. The compound forms covalent bonds with these groups, leading to the inhibition of enzyme activity. This interaction can disrupt various cellular processes, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-DIMETHYL-1-(3-PHENYLADAMANTANE-1-CARBONYL)THIOUREA is unique due to its combination of a rigid phenyladamantane core and a reactive dimethylcarbamothioyl group. This combination imparts both stability and reactivity, making it suitable for various applications that require these properties .

Properties

IUPAC Name

N-(dimethylcarbamothioyl)-3-phenyladamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2OS/c1-22(2)18(24)21-17(23)20-11-14-8-15(12-20)10-19(9-14,13-20)16-6-4-3-5-7-16/h3-7,14-15H,8-13H2,1-2H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQXRIYPJNLEVHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=S)NC(=O)C12CC3CC(C1)CC(C3)(C2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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